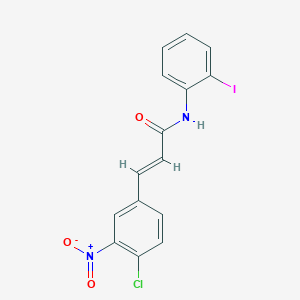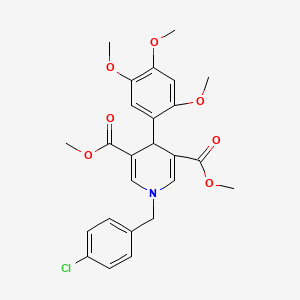![molecular formula C17H11N3O7 B3551254 N-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B3551254.png)
N-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine
説明
N-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine, also known as NBDG, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBDG is a fluorescent glucose analog that can be used to study glucose uptake in living cells.
作用機序
N-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine is taken up by cells through the same glucose transporters as glucose. Once inside the cell, this compound is phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylation step prevents this compound from exiting the cell and allows for its accumulation within the cell. The fluorescence of this compound is then measured to determine the rate of glucose uptake.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. It is non-toxic and does not interfere with normal cellular processes.
実験室実験の利点と制限
N-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine has several advantages over 2-DG, including its non-radioactive nature, real-time imaging capabilities, and ease of use. However, it also has some limitations. This compound is not as sensitive as 2-DG, meaning that it may not detect small changes in glucose uptake. Additionally, this compound is more expensive than 2-DG, which may limit its use in some experiments.
将来の方向性
There are several future directions for the use of N-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine in scientific research. One area of interest is the study of glucose metabolism in cancer cells. This compound has been shown to be a valuable tool for studying glucose uptake in cancer cells, and future research could focus on using this compound to develop new cancer therapies. Additionally, this compound could be used to study glucose uptake in other cell types, such as neurons, and to investigate the role of glucose metabolism in various diseases.
科学的研究の応用
N-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine has been widely used in scientific research to study glucose uptake in living cells. It is a non-radioactive alternative to the traditional radioactive glucose analog, 2-deoxy-D-glucose (2-DG). This compound can be used to study glucose uptake in real-time, allowing for the visualization of glucose transport in living cells. This makes it a valuable tool for studying glucose metabolism in various cell types, including cancer cells.
特性
IUPAC Name |
2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O7/c21-13(22)8-18-15(23)9-4-6-10(7-5-9)19-16(24)11-2-1-3-12(20(26)27)14(11)17(19)25/h1-7H,8H2,(H,18,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATGYUDMJLVJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dichloro-4-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3551177.png)


![N-(4-chlorophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551199.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3551200.png)
![1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3551212.png)
![3-(4-tert-butylphenyl)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3551218.png)

![3-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B3551232.png)
![3-(4-bromobenzyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B3551248.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3551257.png)


![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3551279.png)